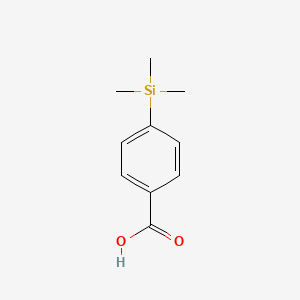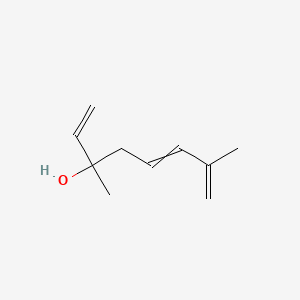
热三烯醇
描述
Hotrienol is a constituent of honeys and can be used as a flavouring ingredient . It is an excellent fruity smelling compound found in various natural products .
Synthesis Analysis
Hotrienol is formed during the nonenzymatic reaction stage in the processing of ‘Oriental Beauty’ oolong tea. During this stage, linalool is thermally converted to hotrienol . In another study, it was found that linalool and hotrienol were the main compounds in R77 hybrid grapes .Molecular Structure Analysis
The molecular formula of Hotrienol is C10H16O . The IUPAC Standard InChIKey is ZJIQIJIQBTVTDY-VOTSOKGWSA-N .Chemical Reactions Analysis
During the enzyme reaction stage in the processing of ‘Oriental Beauty’ oolong tea, the catechin components were oxidized and degraded into theaflavins and oolongtheanins. The total abundance of aroma increased, and mainly monoterpenoids formed. In the nonenzymatic reaction stage, the total abundance of aroma decreased, and linalool was thermally converted to hotrienol .Physical And Chemical Properties Analysis
Hotrienol has a molecular weight of 152.2334 . Its physical properties include a density of 0.9±0.1 g/cm3, boiling point of 228.4±9.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and flash point of 89.0±15.0 °C .科学研究应用
蜂蜜中的香气成分
热三烯醇是皮革木 (Eucryphia lucida) 蜂蜜中的主要香气成分,通过顶空气相分析检测到。它是由另一种化合物 2,6-二甲基-3,7-辛二烯-2,6-二醇脱水而来的,2,6-二甲基-3,7-辛二烯-2,6-二醇是皮革木蜂蜜中的主要萜烯。这种萜烯也在皮革木植物提取物中检测到,表明了这种蜂蜜品种中热三烯醇的天然来源 (Rowland 等人,1995 年)。
热三烯醇的合成
热三烯醇因其极好的果香味而闻名,其合成是通过芳樟酸乙酯的烯型氯化、然后进行脱氯化和水解来实现的。该方法提供了一种实用且方便的方式来生产热三烯醇,总收率为 55%,表明其具有大规模生产的潜力 (Yuasa 和 Kato,2003 年)。
蜂蜜储存中的稳定性
一项关于蜂蜜中挥发性化合物在 540 天内的稳定性的研究发现,热三烯醇是随着时间推移其浓度增加的挥发性化合物之一。这一发现表明,热三烯醇可以作为蜂蜜在储存期间变质或质量的潜在指标 (da Silva 等人,2019 年)。
精油和细胞毒活性
从巴西民族药用植物 Magonia pubescens 获得的精油被发现含有热三烯醇作为主要成分。该研究还表明,这些精油(无论是否经过辐照)对白血病和乳腺癌细胞系均表现出细胞毒性。这突出了热三烯醇在医学和治疗应用中的潜力 (Moraes 等人,2021 年)。
由环丙烯合成
另一项研究探索了从环丙烯合成外消旋热三烯醇,展示了一种制备线性单萜醇的方法。这种方法为热三烯醇的合成提供了多种可行的方法,扩大了其在各种研究和工业应用中的可及性 (Cheskis 等人,1982 年)。
作用机制
Target of Action
Hotrienol is a constituent of honeys and is used as a flavoring ingredient
Mode of Action
It is known to contribute to the aroma of certain foods and beverages, such as second flush Darjeeling tea . The inhalation of Hotrienol has been associated with improvements in sleep variables , suggesting that it may interact with olfactory receptors and potentially influence the nervous system.
Biochemical Pathways
It is known that Hotrienol is a terpene, a class of compounds that are involved in various biological processes . Terpenes are known to be involved in the biosynthesis of many natural substances and can affect various biochemical pathways.
Result of Action
It is known to contribute to the aroma of certain foods and beverages, and inhalation of Hotrienol has been associated with improvements in sleep variables
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hotrienol. For example, the formation of heat-derived or prolonged storage artifacts in honey can influence the composition of Hotrienol . Additionally, the presence of Hotrienol in various foods and beverages suggests that its action and stability may be influenced by factors such as pH, temperature, and the presence of other compounds.
生化分析
Biochemical Properties
Hotrienol plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, hotrienol is involved in the enzymatic conversion of monoterpenes, where it serves as a substrate for specific monoterpene synthases. These enzymes catalyze the formation of hotrienol from precursor molecules, contributing to the biosynthesis of aromatic compounds in plants . Additionally, hotrienol can interact with cytochrome P450 enzymes, which are involved in its oxidative metabolism, leading to the formation of various oxidized derivatives.
Cellular Effects
Hotrienol influences various cellular processes and functions. In plant cells, hotrienol is known to affect cell signaling pathways, particularly those involved in stress responses and defense mechanisms. It can modulate the expression of genes associated with these pathways, leading to enhanced resistance against environmental stressors . In animal cells, hotrienol has been shown to impact cellular metabolism by influencing the activity of key metabolic enzymes. This can result in changes in energy production, lipid metabolism, and overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of hotrienol involves its interactions with specific biomolecules. Hotrienol can bind to receptor proteins on the cell membrane, triggering a cascade of intracellular signaling events. These events can lead to the activation or inhibition of various enzymes, ultimately affecting cellular functions. For example, hotrienol has been found to inhibit certain enzymes involved in the biosynthesis of inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, hotrienol can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hotrienol can vary over time. Studies have shown that hotrienol is relatively stable under controlled conditions, but it can undergo degradation when exposed to light, heat, or oxidative stress . Over time, the degradation products of hotrienol can accumulate, potentially altering its biological activity. Long-term exposure to hotrienol in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of hotrienol in animal models are dose-dependent. At low doses, hotrienol has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, hotrienol can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of reactive metabolites and the disruption of cellular homeostasis. Threshold effects have been observed, where the biological response to hotrienol changes significantly beyond a certain dosage level.
Metabolic Pathways
Hotrienol is involved in several metabolic pathways, primarily those related to monoterpene metabolism. It is synthesized from precursor molecules through the action of monoterpene synthases and can be further metabolized by cytochrome P450 enzymes . These metabolic pathways result in the formation of various oxidized derivatives of hotrienol, which can have distinct biological activities. Additionally, hotrienol can influence metabolic flux by modulating the activity of key enzymes involved in primary and secondary metabolism.
Transport and Distribution
Within cells and tissues, hotrienol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of hotrienol across cell membranes, ensuring its proper localization and accumulation . Hotrienol can also bind to intracellular proteins, which can affect its distribution and biological activity. The transport and distribution of hotrienol are crucial for its function, as they determine its availability to interact with target biomolecules.
Subcellular Localization
Hotrienol exhibits specific subcellular localization, which can influence its activity and function. It is often localized in the cytoplasm and can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications, which direct hotrienol to its appropriate cellular compartments. The subcellular localization of hotrienol is essential for its role in cellular processes, as it ensures its interaction with relevant biomolecules and enzymes.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Hotrienol involves a multi-step process starting from readily available starting materials.", "Starting Materials": [ "2-methyl-1,3-butadiene", "acetaldehyde", "magnesium", "iodine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sulfuric acid", "sodium sulfate", "water" ], "Reaction": [ "Step 1: Preparation of 2-methyl-1,3-butadiene by dehydrohalogenation of 2-methyl-2-chlorobutane with sodium hydroxide in ethanol.", "Step 2: Addition of acetaldehyde to 2-methyl-1,3-butadiene in the presence of magnesium and iodine to form 3-methyl-2-penten-1-ol.", "Step 3: Reduction of 3-methyl-2-penten-1-ol with sodium borohydride to form 3-methyl-2-pentanol.", "Step 4: Conversion of 3-methyl-2-pentanol to Hotrienol by treatment with hydrochloric acid and sulfuric acid followed by neutralization with sodium hydroxide and drying with sodium sulfate." ] } | |
| 20053-88-7 | |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
(3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3/b7-6+/t10-/m0/s1 |
InChI 键 |
ZJIQIJIQBTVTDY-FGEFZZPRSA-N |
手性 SMILES |
CC(=C)/C=C/C[C@](C)(C=C)O |
SMILES |
CC(=C)C=CCC(C)(C=C)O |
规范 SMILES |
CC(=C)C=CCC(C)(C=C)O |
密度 |
0.877-0.884 |
物理描述 |
Colourless liquid; mouldy aroma |
溶解度 |
insoluble in water; 50% soluble in heptane or triacetin 50% soluble in ethanol (in ethanol) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is hotrienol and where is it found?
A1: 3,7-Dimethyl-1,5,7-octatrien-3-ol, commonly known as hotrienol, is a naturally occurring monoterpene alcohol. It's found in various plants and consequently in products derived from them, such as honey [, , , , , , , , , , ] and tea [, , ].
Q2: How does hotrienol form in honey?
A2: Hotrienol in honey is believed to be formed during the honey ripening process, likely through the dehydration of 2,6-dimethyl-3,7-octadiene-2,6-diol, a terpene found in the nectar of certain plants [, ].
Q3: Can heat affect the levels of hotrienol in honey?
A3: Yes, research suggests that hotrienol is relatively unstable under heat and prolonged storage conditions. It can degrade over time, potentially due to Maillard reactions and Strecker degradation reactions that occur in honey [].
Q4: What is the molecular formula and weight of hotrienol?
A4: The molecular formula of hotrienol is C10H16O, and its molecular weight is 152.23 g/mol [].
Q5: Are there any specific spectroscopic data available for hotrienol?
A5: While the provided literature doesn't delve into detailed spectroscopic analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify hotrienol in various matrices [, , , , , , , , , , , , , , , , ].
Q6: What are the common methods for analyzing hotrienol?
A8: The most common analytical technique employed to identify and quantify hotrienol in various samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , ]. Different extraction techniques, such as Headspace Solid-Phase Microextraction (HS-SPME) and Ultrasonic Solvent Extraction (USE), are used prior to GC-MS analysis depending on the matrix and the target analytes [, , , , , , , , , , ].
Q7: Are there any challenges in accurately quantifying hotrienol?
A9: Yes, accurately quantifying hotrienol, especially in complex matrices like honey, can be challenging due to its potential degradation during processing or storage []. Proper sample handling, extraction optimization, and the use of appropriate internal standards are crucial for reliable quantification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Magnesium, chloro[(2-methylphenyl)methyl]-](/img/structure/B1583610.png)
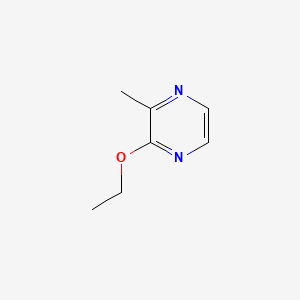

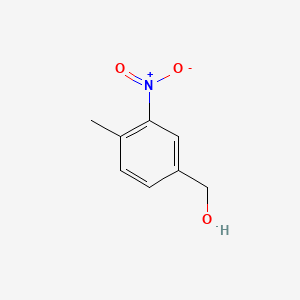
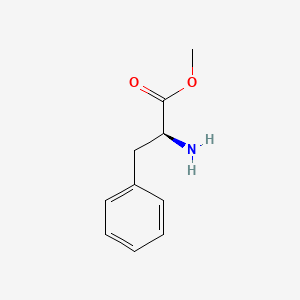
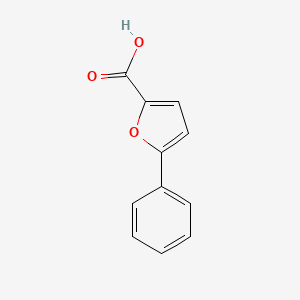
![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)

